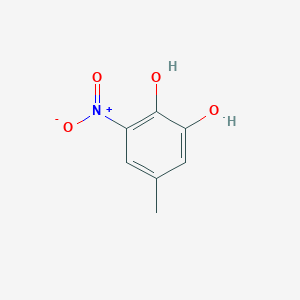

5-Methyl-3-nitrobenzene-1,2-diol

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 5-Methyl-3-nitrobenzene-1,2-diol often involves multistep chemical reactions including nitration, reduction, and functional group transformations. For example, a related compound, 2-Nitrobenzene-1,3-diol, was synthesized through a sequence of sulfonation, nitration, and hydrolysis, followed by treatment with dimethyl sulfate to produce 1,3-dimethoxy-2-nitrobenzene, highlighting the complex nature of synthesizing nitrobenzene derivatives (Zhang Chun-xia, 2011).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives can include nucleophilic substitutions, reductions, and condensation reactions. The presence of nitro and hydroxyl groups in the molecule allows for a variety of chemical transformations, leading to a wide range of reaction products with diverse properties. For instance, reactions of o-halonitrobenzenes with tetrahydroisoquinolines illustrate the complexity of chemical behaviors exhibited by nitrobenzene derivatives, involving multiple roles of the reactants in a cascade of uncatalyzed aromatic substitutions and reductions (T. Nguyen et al., 2016).

Scientific Research Applications

Photometric Determination in Agriculture

The application of nitrobenzene derivatives, including compounds like 5-Methyl-3-nitrobenzene-1,2-diol, has been significant in agriculture. For example, 2:3:5:6-tetrachloronitrobenzene, a related compound, has been used as an inhibitor of sprouting and rotting of potatoes during storage. Its photometric determination is crucial for managing its concentration in agricultural applications due to toxicity concerns (Canbäck & Zajaczkowska, 1950).

Excitation Dynamics in Physical Chemistry

In the field of physical chemistry, derivatives of nitrobenzene, like 5-Methyl-3-nitrobenzene-1,2-diol, have been studied for their nonadiabatic processes in excited electronic states. This research helps understand the dynamics of these compounds when exposed to ultraviolet light, which is pivotal in various chemical and environmental applications (Saalbach et al., 2021).

Ion-Selective Electrode Development

The derivatives of nitrobenzene are utilized in developing ion-selective electrodes. For instance, 3-Methyl-1H-1,2,4-triazole-5-thiol, a nitrobenzene derivative, has been used to create a new gadolinium(III) ion-selective sensor. This application is critical in analytical chemistry for detecting specific ions in various samples (Zamani & Behmadi, 2012).

Luminescent Sensing in Material Science

In material science, nitrobenzene derivatives are used to develop novel luminescent sensors. These sensors show selective properties for detecting nitrobenzene and other ions, which is vital in environmental monitoring and the detection of explosives (Liu et al., 2016).

Synthesis in Organic Chemistry

The synthesis of various nitrobenzene derivatives, including 5-Methyl-3-nitrobenzene-1,2-diol, is an area of interest in organic chemistry. These compounds are synthesized for use in further chemical processes, highlighting their role as intermediates in the synthesis of more complex molecules (Chun-xia, 2011).

Environmental Chemistry Applications

In environmental chemistry, nitrobenzene derivatives are studied for their reduction processes. Understanding the reduction of nitrobenzene to aniline in synthetic wastewater, for instance, is crucial for environmental pollution control and wastewater treatment (Mantha et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-Methyl-3-nitrobenzene-1,2-diol is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution reaction of benzene . This reaction maintains the aromaticity of the benzene ring . The downstream effects include the formation of a substituted benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

properties

IUPAC Name |

5-methyl-3-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGZDMVKFBSAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398345 | |

| Record name | 5-methyl-3-nitrobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-nitrobenzene-1,2-diol | |

CAS RN |

89791-96-8 | |

| Record name | NSC156935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-3-nitrobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

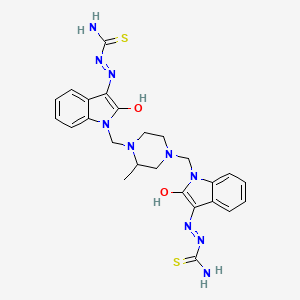

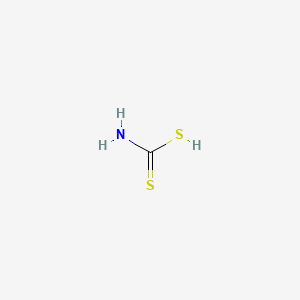

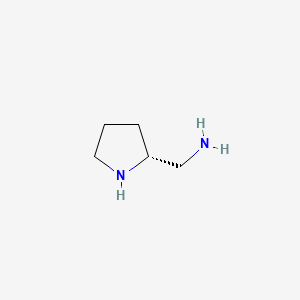

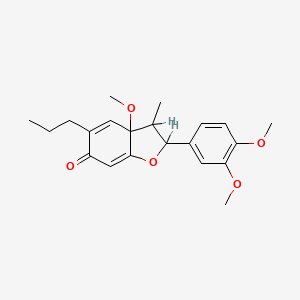

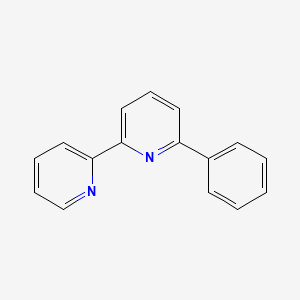

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1228369.png)

![N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide](/img/structure/B1228373.png)

![1-[4-[[4-[[(2-Methoxyanilino)-sulfanylidenemethyl]amino]cyclohexyl]methyl]cyclohexyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B1228382.png)

![2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B1228384.png)

![1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228387.png)